molecular formula C24H36O4 B12100673 3,7-Diketo-5beta-cholan-24-oic acid

3,7-Diketo-5beta-cholan-24-oic acid

Cat. No.: B12100673
M. Wt: 388.5 g/mol
InChI Key: IOOKJGQHLHXYEF-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,7-Diketo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various hydroxy derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3,7-Diketo-5beta-cholan-24-oic acid involves its ability to adjust the balance between cholesterol and bile acids. By promoting the excretion of bile acids, it helps reduce the formation of gallstones . The molecular targets and pathways involved include the regulation of bile acid synthesis and secretion pathways .

Comparison with Similar Compounds

3,7-Diketo-5beta-cholan-24-oic acid is unique among bile acids due to its specific structure and functional groups. Similar compounds include:

    Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.

    Ursodeoxycholic acid: Used for similar therapeutic purposes but with different efficacy and side effect profiles.

    Lithocholic acid: A bile acid with different metabolic and physiological effects.

The uniqueness of this compound lies in its dual keto groups at positions 3 and 7, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

4-(10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKJGQHLHXYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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